Home > Products > Screening Compounds P43891 > 2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide
2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide -

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide

Catalog Number: EVT-3772180
CAS Number:
Molecular Formula: C20H22Cl2N2O3S
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound, denoted as 7l in its source paper, demonstrates promising antimicrobial potential with low hemolytic activity. It was synthesized as part of a series exploring 2-[amino]-N-(un/substituted-phenyl)acetamides for antibacterial and antifungal applications. []
  • Compound Description: These valine-derived compounds exhibited antimicrobial activity, specifically against Gram-positive bacteria. The 1,3-oxazol-5(4H)-one derivative demonstrated additional activity against the C. albicans strain. []

N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide

  • Compound Description: This compound demonstrated fungicidal activity and antiviral properties against the tobacco mosaic virus. Its crystal structure, determined by X-ray diffraction, revealed a lack of π-π stacking interactions. []
  • Compound Description: This compound (2) was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide. The cyclization was confirmed by FT-IR, NMR, and LCMS data. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a potent, selective, orally bioavailable cannabinoid-1 receptor inverse agonist developed for the treatment of obesity. It has demonstrated efficacy in reducing food intake and body weight in rodent models. [, ] Conformational analysis studies highlighted its structural rigidity and potential binding interactions with the CB1 receptor. []
  • Compound Description: This compound was the subject of crystal structure analysis and anti-inflammatory activity investigations. []

2-(4-Chlorophenyl)-3-{[(1E)-(4-chlorophenyl)methylene]amino}-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound's crystal structure revealed two coplanar 4-chlorophenyl groups and a distorted dihydroquinazoline ring. Intermolecular hydrogen bonding contributes to the stability of its crystal packing. []
  • Compound Description: This fibrate-like compound displayed both hypolipidemic and antidiabetic activity, making it a potentially valuable target for diabetes treatment due to its ability to improve diabetic conditions in C57BL/KsJ db/db mice. []

N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (Compound P7a)

  • Compound Description: Compound P7a showed promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxicity and selectivity towards cancerous cells. Its mechanism of action involved inducing apoptosis through the intrinsic pathway and causing cell cycle arrest at the G1 phase. []

3-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(phenylselenylmethyl)-2,3,3a,3b,4,5,5a,6,1′′,2′′,3′′,4′′-dodecahydroazeto[2′,3′:3,4]pyrrolo[1,2-b]isoxazole-2-spiro-2′′-naphthalene-5,1′′-dione

  • Compound Description: This compound's crystal structure revealed a complex multicyclic system with a β-lactam ring fused to a pyrrolidine ring, further connected to various other rings. []

N-[2-[(3-Chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028)

  • Compound Description: SCU2028 showed good in vivo antifungal activity against Rhizoctonia solani, with an IC50 value of 7.48 mg L−1. It also exhibited promising control efficacy in field trials against rice sheath blight. Further in vitro studies revealed its significant inhibitory ability, surpassing that of bixafen. Molecular docking studies predicted its binding orientation within the active site of SDH, suggesting a potential mechanism of action. []

(R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]- N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea

  • Compound Description: This compound has demonstrated both insecticidal and fungicidal activities. []

S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octadeuterated JD5037

  • Compound Description: This compound is a deuterated analog of JD5037, a potent and selective peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. []
  • Compound Description: These compounds are novel irreversible ligands that selectively bind to "peripheral" type benzodiazepine receptors (PBR). They exhibit nanomolar range inhibition of radiolabeled binding to PBR. []

2-(4-Chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic Acid–Acetonitrile (1/1)

  • Compound Description: This compound is formed from the hydrolysis of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile. []
  • Compound Description: Lyophilized formulations of this compound, its stereoisomers, salts, and derivatives are the subject of patent applications for their use in treating, managing, and preventing cancer. []

N-(2-chlorophenyl)-2,5-dimethoxybenzenesulfonamide and N-(4-chlorophenyl)-2,5-dimethoxybenzenesulfonamide

  • Compound Description: These isomeric compounds differ in the position of the chlorine atom on the phenyl ring attached to the sulfonamide nitrogen. Their crystal structures highlight the influence of chlorine position on molecular conformation and intermolecular interactions. []

3-Chlorobenzoyl-N-(2-amino-4-chlorophenyl) anthranilic acid

  • Compound Description: This anthranilic acid derivative was designed as a potential analgesic drug, showing promising results in docking studies against the cyclooxygenase-2 receptor and in writhing tests on mice. []

(Z)-N-(3-((2-(4-chlorophenyl)oxazol-4-yl)methyl)thiazolidin-2-ylidene)cyanamide

  • Compound Description: This compound exhibited a diverse range of bioactivities, including insecticidal activity against pea aphids, fungicidal properties, and antitumor effects. []

4-(4-Chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole

  • Compound Description: The crystal structure of this compound revealed the presence of intramolecular C—H⋯O and C—H⋯Se interactions, as well as intermolecular C—H⋯O, C—H⋯Cl, and C—H⋯N interactions. []

2-(4-Chlorophenyl)-6-Methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine

  • Compound Description: This compound showed moderate activity against Gram-positive and Gram-negative bacteria and fungi. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

  • Compound Description: The crystal structure of this compound revealed a planar benzimidazole ring system and a three-dimensional network formed by water molecules through O—H⋯N and O—H⋯O hydrogen bonds. []

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

  • Compound Description: This compound's crystal structure analysis identified a weak intramolecular C—H⋯O hydrogen bond and intermolecular interactions that stabilize its packing. []
  • Compound Description: These compounds were synthesized to evaluate their structure-activity relationships in terms of lipoxygenase and antibacterial activities. []

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist that has shown potent in vitro and in vivo activity. []
  • Compound Description: This compound is the acid moiety of the insecticide Fenvalerate. Analytical methods for separating its optical isomers have been developed using gas chromatography. []

2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide

  • Compound Description: This compound served as a precursor for synthesizing various heterocyclic compounds, including thiosemicarbazides, oxadiazoles, and triazoles, evaluated for their lipase and α-glucosidase inhibition properties. []

S-(+)-N′-Tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] Thiourea

  • Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis, revealing intra- and intermolecular hydrogen bonding interactions. []
  • Compound Description: This compound is a potent and selective melanocortin subtype-4 receptor agonist. Pharmacological testing indicated its potential role in regulating food intake and stimulating erectile activity. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor, showing inverse agonist activity in superior cervical ganglion neurons. [] Detailed studies on its molecular interactions with CB1 revealed that its binding and inverse agonism rely on a key interaction with the Lys3.28(192) residue of the receptor. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This compound exhibited high affinity for the dopamine D4 receptor with excellent selectivity over the D2 receptor, serotonin 5-HT1A, and adrenergic alpha1 receptors, making it a promising lead for further development. [] Modifications to the amide bond and the alkyl chain generally led to a decrease in D4 receptor affinity. []

N-(2-pyridyl)-, N-(3-pyridyl)- and N-(4-pyridyl)-N'-(4-chlorophenyl)urea

  • Compound Description: This series of compounds explores the effects of varying the position of the nitrogen atom on the pyridyl ring while maintaining a (4-chlorophenyl)urea core structure. The differences in nitrogen position impact the formation of intra- and intermolecular hydrogen bonds, ultimately influencing the crystal structures. []
  • Compound Description: This compound is a diazaborinane derived from 1,8-diaminonaphthalene with substitutions at the 1, 2, and 3 positions of the nitrogen-boron heterocycle. []

N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide

  • Compound Description: This compound exhibits good antifungal activity against various fungi, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. []

Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole conjugates

  • Compound Description: These compounds were designed and synthesized as potential anticancer agents, with some showing promising cytotoxic activity against MCF-7 and HeLa cell lines. []

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives

  • Compound Description: These compounds and their metal complexes were synthesized and evaluated for their anti-tumor activities. Several derivatives showed promising inhibitory effects on human colorectal carcinoma cells (HCT-116) with minimal impact on normal cells. []
  • Compound Description: The crystal structure of this compound has been analyzed, revealing intermolecular interactions such as N—H⋯S, C—H⋯Cl, C—H⋯N, C—H⋯π, and π–π interactions, contributing to its crystal packing. []

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

  • Compound Description: This oxime is a useful intermediate for synthesizing imidazole-containing antifungal agents. []

2-(4-chlorophenyl)-3-methyl-4-(4-methoxyphenyl)-1,3-thiazolium-5-thyolate (CMMTT)

  • Compound Description: CMMTT is a mesoionic compound that induces vasorelaxation in rat superior mesenteric arteries, primarily through the release of nitric oxide (NO) and activation of the NO-cGMP pathway. []
  • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant properties. The compounds showed significant antioxidant effects in various in vitro assays, including lipid peroxidation inhibition, ethoxyresorufin O-deethylase activity modulation, and free radical scavenging. []

Organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands

  • Compound Description: These organotin(IV) complexes, incorporating ligands like 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, have been studied for their electrochemical behavior and in vitro antitumor activities against various human cancer cell lines. []

Properties

Product Name

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide

Molecular Formula

C20H22Cl2N2O3S

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C20H22Cl2N2O3S/c21-16-8-10-19(11-9-16)28(26,27)24(13-15-4-3-5-17(22)12-15)14-20(25)23-18-6-1-2-7-18/h3-5,8-12,18H,1-2,6-7,13-14H2,(H,23,25)

InChI Key

BBKDGGXLYVIMGX-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.